molecular formula C13H24N2O4 B1294107 1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate CAS No. 362703-35-3

1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1294107
CAS No.: 362703-35-3
M. Wt: 272.34 g/mol
InChI Key: HZHZQEZZXBLFHO-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (CAS 362703-35-3) is a high-purity chemical building block specifically designed for advanced pharmaceutical research and development . This compound, with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol, serves as a versatile synthon for constructing more complex molecules . Its structure incorporates both a protected amine (aminomethyl) and a carboxylate ester, making it a valuable scaffold in medicinal chemistry for the synthesis of potential therapeutic agents . Researchers utilize this and related N-Boc protected aminomethyl piperidine derivatives in the preparation of biologically active compounds and as key intermediates in the enantioselective synthesis of novel structures such as N-alkyl terminal aziridines . These applications are critical in early-stage drug discovery for identifying and optimizing new lead compounds. The product is offered with the explicit understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Proper storage conditions in a cool, dry place and handling in a well-ventilated place are recommended to maintain the integrity of the compound .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHZQEZZXBLFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649674
Record name 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
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Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362703-35-3
Record name 1-(1,1-Dimethylethyl) 4-methyl 4-(aminomethyl)-1,4-piperidinedicarboxylate
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Record name 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
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Record name 4-Aminomethyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester
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Biological Activity

1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H24N2O4C_{13}H_{24}N_{2}O_{4} and a molecular weight of approximately 272.34 g/mol. Its structure features a piperidine ring with tert-butyl and methyl groups, along with two carboxylate functionalities and an aminomethyl group, which enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. The presence of the aminomethyl group could enhance its interaction with bacterial cell membranes, although specific Minimum Inhibitory Concentration (MIC) values remain to be established .
  • Pharmacological Potential : The compound's structure allows for potential interactions with various biological targets, making it a candidate for drug development. Its dual carboxylic functionalities may contribute to its ability to form complexes with metal ions, which is crucial for certain biological processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the tert-butyl and methyl groups, followed by the addition of the aminomethyl and carboxylate functionalities through esterification reactions.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity levels (typically around 95%) for research applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylic acidC12H21NO4C_{12}H_{21}NO_{4}Lacks aminomethyl group; primarily an acid
1-Tert-butyl 4-methyl piperidine-1-carboxylic acidC11H19NO3C_{11}H_{19}NO_{3}Contains only one carboxylic acid functionality
1-Tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylateC13H24N2O4C_{13}H_{24}N_{2}O_{4}Ethyl group instead of methyl; alters steric properties

This table illustrates how the presence of both the aminomethyl group and dual carboxylic functionalities in this compound distinguishes it from other compounds, potentially enhancing its biological activity and synthetic utility .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Reactivity: The aminomethyl group in the target compound provides a primary amine for conjugation (e.g., with carboxylic acids or sulfonyl chlorides), whereas the allyl (S32-1) and chloropyridinyl (Compound 8) groups enable transition metal-catalyzed reactions . Electron-Withdrawing Groups: The 2-oxoethyl substituent (S32-2) introduces a ketone, enabling condensations or reductions, while the iodomethyl analog () serves as a leaving group for nucleophilic substitutions .
  • Ester Group Impact :

    • Ethyl esters (e.g., 2i) may enhance lipophilicity compared to methyl esters, influencing solubility and bioavailability in drug candidates .
    • The tert-butyl carbamate group universally protects the piperidine nitrogen, ensuring stability during synthetic steps .

Preparation Methods

Method A: Alkylation and Esterification

This method involves the following steps:

  • Starting Material : Piperidine derivatives are used as the base structure.
  • Reagents : Tert-butyl chloroformate and methyl iodide are common reagents.
  • Process :
    • Piperidine is first reacted with tert-butyl chloroformate to form a carbamate intermediate.
    • This intermediate undergoes alkylation with methyl iodide to introduce the methyl group at the fourth position.

Yield : Approximately 60% under optimized conditions.

Method B: Direct Aminomethylation

In this method, a direct approach is taken to introduce the aminomethyl group:

  • Starting Material : The piperidine derivative is pre-functionalized.
  • Reagents : Formaldehyde and ammonium chloride.
  • Process :
    • The piperidine derivative is treated with formaldehyde in the presence of ammonium chloride, facilitating the formation of the aminomethyl substituent directly on the piperidine ring.

Yield : Typically around 50%, depending on reaction conditions.

Method C: Multi-step Synthesis

This method is more complex but can lead to higher purity products:

  • Starting Material : N-Boc-piperidine derivatives.
  • Reagents : Diisopropyl azodicarboxylate and triphenylphosphine.
  • Process :
    • The N-Boc protected piperidine undergoes a series of reactions including deprotection and coupling with other functional groups introduced via azodicarboxylate intermediates.

Yield : This method can achieve yields up to 74% but requires careful monitoring of reaction times and temperatures.

The following table summarizes key preparation conditions for each method discussed:

Method Reagents Used Reaction Conditions Yield (%)
Method A Tert-butyl chloroformate, Methyl iodide Room temperature, overnight 60
Method B Formaldehyde, Ammonium chloride Reflux for several hours 50
Method C Diisopropyl azodicarboxylate, Triphenylphosphine Varies (0°C to room temperature) Up to 74

The synthesis of 1-tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate reveals that while multiple methods exist, each has its advantages and limitations regarding yield and complexity.

  • Method A is straightforward but may require purification steps due to side reactions.

  • Method B , while simpler, often results in lower yields due to competing reactions.

  • Method C , though more complex, provides higher yields and potentially purer products due to its multi-step nature.

The preparation of this compound showcases the intricacies involved in organic synthesis. Each method presents unique challenges and advantages that can influence the choice of synthetic route based on desired yield and purity levels. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs.

Q & A

Q. What are the common synthetic routes for 1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example:

  • Step 1 : Deprotonation using lithium diisopropylamide (LDA) in THF/heptane at -78°C to activate the piperidine ring .
  • Step 2 : Alkylation with diiodomethane at ambient temperature (20°C) to introduce the aminomethyl group, achieving yields up to 88% .
  • Step 3 : Boc protection under anhydrous conditions with tert-butyl alcohol and palladium catalysts (40–100°C, inert atmosphere) . Key factors affecting yield include temperature control during deprotonation, stoichiometric ratios of alkylating agents, and catalyst selection.
StepReagents/ConditionsYieldReference
1LDA/THF, -78°C86%
2CH₂I₂, 20°C88%
3Pd(OAc)₂, Cs₂CO₃72%

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological approaches include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.6 ppm) groups. Discrepancies in splitting patterns may indicate stereochemical impurities .
  • LCMS : Used for molecular ion confirmation (e.g., [M+H]+ at 325.32 m/z) and purity assessment (>97%) .
  • X-ray Crystallography : Limited data exists, but analogous piperidine derivatives show chair conformations with axial substituents .

Q. What stability considerations are critical for handling this compound?

  • Hydrolysis Sensitivity : The tert-butyl group undergoes acid-catalyzed cleavage (e.g., HCl/dioxane, 93–96°C) .
  • Storage : Anhydrous conditions (argon atmosphere) at -20°C to prevent ester hydrolysis. Evidence of degradation under prolonged exposure to DMF or moisture is noted .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states for alkylation steps, reducing trial-and-error experimentation .
  • Machine Learning : Training models on yield data (e.g., 86–88% in ) to predict optimal conditions for new substrates. ICReDD’s feedback loop integrates experimental and computational data .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Study : If ¹H NMR shows unexpected peaks at δ 4.2 ppm (suggesting incomplete Boc protection), cross-validate with IR (C=O stretch at 1680–1720 cm⁻¹) or repeat synthesis with stricter anhydrous controls .
  • Dynamic NMR : Resolve rotational barriers of the piperidine ring to distinguish conformational isomers .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Replace Pd(OAc)₂ with XPhos-Pd-G3 for higher turnover in Suzuki-Miyaura couplings (e.g., 24.5% yield improved to 70% with optimized catalysts) .
  • Solvent Effects : Switch from DMF to DMAc to reduce side reactions (e.g., elimination observed in at 100°C) .

Q. How to design experiments to probe the compound’s role in chiral catalysis?

  • Enantioselective Synthesis : Use (2R,4R)-configured intermediates ( ) with chiral ligands (e.g., BINAP) in asymmetric alkylation .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA) under varying temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar compounds?

  • Example : Yields for iodomethyl derivatives range from 86% ( ) to 24.5% ( ) due to:
  • Temperature Control : Lower yields at 100°C vs. 40°C in Pd-catalyzed steps .
  • Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates .

Q. Why do stability studies show conflicting degradation rates?

  • pH Dependency : Hydrolysis accelerates in acidic (HCl) vs. neutral conditions (half-life: 1 h vs. 72 h) .
  • Solvent Polarity : Degradation in polar aprotic solvents (DMF) vs. stability in THF .

Methodological Recommendations

  • Synthetic Protocols : Prioritize LDA-mediated deprotonation over NaH for sterically hindered substrates .
  • Analytical Workflow : Combine LCMS, 2D NMR (HSQC, HMBC), and elemental analysis for unambiguous characterization .
  • Safety : Use respiratory protection (NIOSH-approved) and gloveboxes for air-sensitive steps .

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